[2-(Tert-butoxy)propyl](methyl)amine hydrochloride
Description
2-(Tert-butoxy)propylamine hydrochloride is a tertiary amine salt characterized by a tert-butoxy group attached to a propyl chain and a methylamine moiety. Its molecular formula is C₉H₂₁NO₂·HCl (mol. weight 175.27 g/mol for the free base; exact HCl salt weight depends on hydration) .
Properties
IUPAC Name |
N-methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(6-9-5)10-8(2,3)4;/h7,9H,6H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYWMJWNVBVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)propylamine hydrochloride typically involves the reaction of tert-butyl alcohol with propylamine, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound: 2-(Tert-butoxy)propylamine Hydrochloride
- Key groups : Tert-butoxy ether, methylamine, propyl backbone.
Analog 1: Cyclopropylmethylamine Hydrochloride Derivatives (e.g., Compounds 48–57)
- Key groups : Cyclopropyl ring, aromatic fluorinated/chlorinated substituents (e.g., 2,3-difluorophenyl, 2,4-dichlorophenyl).
- Properties: Aromatic substituents enable π-π interactions with biological targets (e.g., 5-HT2C receptors) .
- Example : trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine hydrochloride (Compound 51) has 96.4% HPLC purity and demonstrated activity as a serotonin receptor agonist .
Analog 2: tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride
- Key groups : tert-Butyl ester, cyclopropylmethylamine, acetate linker.
- Properties : The ester group increases polarity compared to the target compound, balancing lipophilicity for drug delivery. Molecular weight: 221.73 g/mol .
- Applications : Used in pharmaceuticals and agrochemicals due to its versatility in synthetic pathways .
Analog 3: [1-(3-Methoxyphenyl)propyl]methylamine Hydrochloride
Stability and Reactivity
- tert-Butoxy Group : In the target compound, this group reduces oxidative metabolism compared to methoxy or ethoxy analogs .
- Cyclopropane Ring : In analogs 48–57, the strained ring increases reactivity in ring-opening reactions, useful for further functionalization .
- Chlorinated Aromatics : Compounds like 54 (2,3-dichlorophenyl) exhibit higher metabolic stability but lower aqueous solubility .
Biological Activity
2-(Tert-butoxy)propylamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(Tert-butoxy)propylamine hydrochloride can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 201.75 g/mol
The compound features a tert-butoxy group, which is known to influence its solubility and biological interactions.
The biological activity of 2-(Tert-butoxy)propylamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amine functional group allows for hydrogen bonding with active sites on proteins, potentially modulating their activity.
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Receptor Modulation : There is evidence indicating that this compound could act as a modulator for neurotransmitter receptors, which may explain its effects on cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies investigating the biological activity of 2-(Tert-butoxy)propylamine hydrochloride.
Case Studies
Several case studies have highlighted the therapeutic potential of 2-(Tert-butoxy)propylamine hydrochloride:
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction through caspase activation.
- Case Study 2 : A study on animal models indicated that administration of the compound led to improved cognitive function, possibly through its action on neurotransmitter systems.
Research Applications
The compound has been explored for various applications in scientific research:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting metabolic disorders.
- Biological Imaging : The compound's ability to interact with specific proteins can be harnessed for imaging techniques in cellular biology.
Q & A
Basic: What are the key synthetic pathways for 2-(tert-butoxy)propylamine hydrochloride?
Methodological Answer:
The synthesis typically involves sequential functionalization of a propylamine backbone. A tert-butoxy group is introduced via nucleophilic substitution or etherification, followed by methylamine incorporation. For example, tert-butyl-protected intermediates (e.g., tert-butyl glycidyl ether) may react with methylamine under controlled pH, followed by hydrochlorination . Multi-step protocols often require protecting-group strategies to prevent side reactions, as seen in analogous cyclopropylmethylamine syntheses (e.g., trans-[2-(aryl)cyclopropyl]methylamine hydrochlorides via aldehyde intermediates) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in etherification steps.
- Temperature Control : Low temperatures (0–5°C) minimize decomposition of tert-butoxy intermediates.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Workup Strategies : Acid-base extraction removes unreacted methylamine, while recrystallization (e.g., using ethanol/ethyl acetate) enhances purity. Similar optimizations were reported for cyclopropane derivatives, achieving >95% HPLC purity via iterative solvent screening .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.2 ppm, methylamine protons at ~2.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., CHClNO for molecular ion [M+H]) validates the molecular formula .
- HPLC : Retention time consistency and peak symmetry (>95% area) indicate purity, as demonstrated in structurally related arylcyclopropylmethylamine hydrochlorides .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected coupling constants)?
Methodological Answer:
- Cross-Validation : Compare experimental NMR coupling constants with computational predictions (e.g., DFT simulations) to assess stereochemical assignments.
- Variable Temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may obscure splitting patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts. For example, unexpected couplings in cyclopropane derivatives were attributed to restricted rotation, clarified via 2D techniques .
Basic: How do functional groups influence the compound’s reactivity?
Methodological Answer:
- tert-Butoxy Group : Provides steric hindrance, stabilizing intermediates against nucleophilic attack.
- Methylamine : Participates in acid-base reactions (e.g., forming salts) and nucleophilic substitutions.
- Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, methanol) for biological assays. Analogous compounds (e.g., penbutolol hydrochloride) demonstrate similar reactivity profiles due to amine and ether functionalities .
Advanced: What computational tools predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking (AutoDock, Schrödinger) : Model interactions with biological targets (e.g., GPCRs) using the tert-butoxy group as a hydrophobic anchor.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For fluoxetine derivatives, trifluoromethyl groups increased serotonin reuptake inhibition, suggesting similar strategies for optimizing 2-(tert-butoxy)propylamine analogs .
- DFT Calculations : Predict protonation states and charge distribution to guide salt formation (e.g., hydrochloride vs. freebase stability) .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Hydrochloride salts are typically soluble in water (>10 mg/mL) and methanol but poorly soluble in nonpolar solvents. Adjust pH to <3 for aqueous stability.
- Storage : Store at -20°C in desiccated conditions to prevent hydrolysis of the tert-butoxy group. Analogous compounds (e.g., methylamine hydrochlorides) degrade via oxidative pathways if exposed to light .
Advanced: How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCR libraries (e.g., β-adrenergic receptors) using radiolabeled ligands. Penbutolol hydrochloride, a structurally related β-blocker, showed high affinity for β1-adrenoceptors .
- Kinase Profiling : Use fluorescence polarization assays to assess inhibition of kinases (e.g., MAPK).
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identify downstream effects, as seen in fluoxetine’s modulation of serotonin transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
